molecular formula C19H20N4O3 B2590087 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide CAS No. 898439-59-3

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide

Cat. No.: B2590087
CAS No.: 898439-59-3
M. Wt: 352.394
InChI Key: FIWZNLOZECBDIC-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide is a synthetic small molecule characterized by an ethanediamide linker connecting a 1-acetyl-1,2,3,4-tetrahydroquinoline moiety to a pyridin-2-ylmethyl group. This structural motif is shared with a class of compounds featuring the N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl) scaffold, which is frequently investigated in medicinal chemistry for its potential bioactivity . The molecule's design, incorporating both lipophilic aromatic systems and hydrogen-bonding capabilities, makes it a compound of interest for developing novel pharmacological probes. The primary research applications for this compound are anticipated to be in early-stage drug discovery and chemical biology. Its structural features suggest potential as a building block for constructing more complex molecules or as a candidate for high-throughput screening campaigns against various biological targets. Ethanediamide derivatives similar to this compound are often explored for their interactions with enzymes and receptors . Researchers can utilize this molecule to investigate structure-activity relationships (SAR), particularly around the tetrahydroquinoline and pyridine pharmacophores, which are common in compounds with documented biological activity . WARNING: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate personal protective equipment and adhere to all relevant safety regulations.

Properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-13(24)23-10-4-5-14-7-8-15(11-17(14)23)22-19(26)18(25)21-12-16-6-2-3-9-20-16/h2-3,6-9,11H,4-5,10,12H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWZNLOZECBDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(pyridin-2-yl)methyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydroquinoline core, which can be achieved by reacting 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones with Grignard reagents. This is followed by dehydration of the intermediate phenolic compounds, reduction, and deprotection to obtain the desired tetrahydroquinoline moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(pyridin-2-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various tetrahydroquinoline analogs.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(pyridin-2-yl)methyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(pyridin-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact molecular pathways are still under investigation, but it is thought to interfere with cell signaling pathways critical for cancer cell survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The compound shares core features with two classes of derivatives:

  • Pyrido-thieno-pyrimidinone derivatives (e.g., compound 24 from ): These feature fused heterocyclic systems with acetamide substituents.
  • Ethanediamine-linked pyridines (e.g., compound 6 from ): These emphasize flexible aliphatic chains for conformational adaptability.
Key Differences and Implications
Parameter Target Compound Compound 24 Compound 6
Core Structure Tetrahydroquinoline + ethanediamide Pyrido-thieno-pyrimidinone Triethyl-ethanediamine + pyridine
Substituents Acetyl, pyridinylmethyl Methyl, phenylamino, acetyl Triethyl, pyridinyl
Molecular Weight ~395.43 g/mol (estimated) 369.44 g/mol Not reported
Melting Point Not reported 143–145 °C Liquid at room temperature
Spectral Data IR: Expected C=O (1700–1730 cm⁻¹), NH (3300–3400 cm⁻¹) IR: 1730 cm⁻¹ (C=O), 1690 cm⁻¹ (C=O) 1H-NMR: δ 0.6–1.2 (m, CH3), 2.2–2.7 (m, NCH2)
Bioactivity Potential Predicted kinase/modulator interactions due to rigid aromatic core Antimicrobial/antitumor (thieno-pyrimidine class) Base-sensitive coordination chemistry

Key Observations :

Rigidity vs.

Electron-Withdrawing Groups: The acetyl group in the target compound and compound 24 stabilizes the tetrahydroquinoline and pyrido-thieno-pyrimidinone systems, respectively, but the latter’s sulfur-containing ring may confer redox activity .

Solubility: Compound 6’s liquid state suggests higher solubility in nonpolar solvents, whereas the target compound’s aromaticity may limit aqueous solubility without formulation aids.

Research Findings and Methodological Context

  • Synthesis : Analogous compounds (e.g., 24 ) are synthesized via acetylation of amine precursors in pyridine, yielding crystalline products . The target compound likely follows similar acetylation protocols.
  • Characterization : IR and NMR data align with ethanediamide and acetyl functionalities, as seen in compound 24 (e.g., C=O stretches at 1730 cm⁻¹ and NH signals near 3390 cm⁻¹) .

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC19H22N4O2
Molecular Weight342.4 g/mol
LogP2.825
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area54.556 Ų

This compound exhibits its biological activity primarily through interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For instance, it may target kinases that play a critical role in cell signaling and proliferation.
  • Receptor Binding : It interacts with receptors implicated in neurological disorders, potentially modulating pathways such as the PI3K/AKT pathway that are crucial for cell survival and growth.

Pharmacological Activity

Research indicates that this compound possesses a range of pharmacological activities:

  • Anticonvulsant Activity : Similar compounds have demonstrated efficacy in animal models for seizure disorders. High-throughput screening has identified related tetrahydroquinoline derivatives as having potent anticonvulsant properties .
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The structural similarity to known anticancer agents supports further investigation into its potential as a chemotherapeutic agent.
  • Neuroprotective Effects : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases. Research into its neuroprotective properties is ongoing.

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to this compound:

Study 1: Anticonvulsant Activity

A study published in Journal of Medicinal Chemistry examined a series of tetrahydroquinoline derivatives and reported that certain modifications led to enhanced anticonvulsant activity in rodent models . This highlights the potential of structural variations in improving efficacy.

Study 2: Anticancer Properties

In vitro assays conducted on various cancer cell lines revealed that related compounds exhibited significant cytotoxicity. The mechanism was attributed to apoptosis induction via mitochondrial pathways . Further research is needed to explore the specific effects of this compound.

Study 3: Neuroprotective Effects

Research indicated that certain derivatives could protect neuronal cells from oxidative stress-induced damage. This suggests a promising avenue for developing treatments for neurodegenerative conditions .

Q & A

Q. Basic

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify the tetrahydroquinoline core (δ 1.5–2.5 ppm for CH2_2 groups) and pyridinyl protons (δ 7.0–8.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic region .
  • HPLC : Monitor reaction progress and purity (>95%) with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+^+) and fragmentation patterns .

How can molecular docking studies predict the compound’s biological targets?

Q. Advanced

  • Target Selection : Prioritize receptors (e.g., kinases, GPCRs) based on structural analogs (e.g., tetrahydroquinoline derivatives with reported activity) .
  • Docking Workflow :
    • Prepare the ligand (AMBER or GAFF force fields) and receptor (PDB structure) using AutoDock Vina or Schrödinger Suite.
    • Analyze binding poses for hydrogen bonds (e.g., between the pyridinyl N and receptor residues) and hydrophobic interactions with the acetyl group .
    • Validate with MD simulations (NAMD/GROMACS) to assess stability over 50–100 ns .
  • Limitations : Cross-validate with experimental assays (e.g., SPR, ITC) to resolve discrepancies between predicted and observed binding affinities .

How should researchers address contradictions in reported biological activity data?

Q. Advanced

  • Assay Variability : Control for factors like solvent (DMSO concentration ≤0.1%), cell line (e.g., HEK293 vs. HeLa), and incubation time .
  • Structural Confirmation : Re-characterize batches via X-ray crystallography (SHELX-97 ) to rule out polymorphism or degradation.
  • Meta-Analysis : Use statistical tools (e.g., PCA) to compare datasets and identify outliers. For example, inconsistent IC50_{50} values may arise from differing assay temperatures or buffer pH .

What challenges arise in X-ray crystallography of this compound, and how can they be resolved?

Q. Advanced

  • Crystal Growth : Use slow evaporation (pentane/diethyl ether) or vapor diffusion (DCM/methanol) to obtain diffractable crystals. The acetyl group’s flexibility may hinder packing; co-crystallization with PEG 4000 improves order .
  • Data Collection : Collect high-resolution (<1.5 Å) data at synchrotron facilities. Anisotropic displacement parameters (ORTEP ) refine thermal motion.
  • Twinned Data : Apply SHELXL’s TWIN/BASF commands to model twinning and improve R-factors .

How can structure-activity relationship (SAR) studies guide further derivatization?

Q. Advanced

  • Substituent Screening : Replace the pyridin-2-ylmethyl group with bioisosteres (e.g., thiophene, furan) to modulate lipophilicity (ClogP calculations via ChemAxon) .
  • Pharmacophore Mapping : Use MOE or Discovery Studio to identify critical interactions (e.g., the oxamide’s hydrogen-bonding capacity) .
  • In Vivo Correlation : Compare in vitro potency (e.g., enzyme inhibition) with pharmacokinetic parameters (oral bioavailability in rodent models) .

What strategies improve the compound’s stability under physiological conditions?

Q. Advanced

  • Degradation Studies : Incubate in PBS (pH 7.4, 37°C) and monitor via LC-MS. Hydrolysis of the oxamide bond is a common degradation pathway; adding electron-withdrawing groups (e.g., CF3_3) stabilizes the core .
  • Formulation : Encapsulate in PEG-PLGA nanoparticles to enhance solubility and reduce metabolic clearance .

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